{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone
Description
{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a methoxy group, a piperazine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-18-9-11-20(12-10-18)25(22,23)14-5-6-16(24-2)15(13-14)17(21)19-7-3-4-8-19/h5-6,13H,3-4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRHYFFTORVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the methoxylation of a phenyl ring to form a methoxyphenyl intermediate.
Introduction of the Piperazine Ring: The methoxyphenyl intermediate is then reacted with 4-methylpiperazine under suitable conditions to introduce the piperazine ring.
Sulfonylation: The next step involves the sulfonylation of the piperazine ring using a sulfonyl chloride reagent.
Formation of the Pyrrolidinyl Methanone: Finally, the pyrrolidinyl group is introduced through a reaction with pyrrolidine and a suitable methanone precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of sulfonyl derivatives such as sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, {2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its piperazine ring is known to interact with proteins and enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its ability to inhibit specific enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine ring is known to bind to certain receptors or enzymes, inhibiting their activity. This can lead to various biological effects, such as the modulation of signal transduction pathways or the inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- **2-Methoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone
- **2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic Acid
- **5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-one
Uniqueness
The uniqueness of {2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone lies in its combination of functional groups, which confer specific reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
